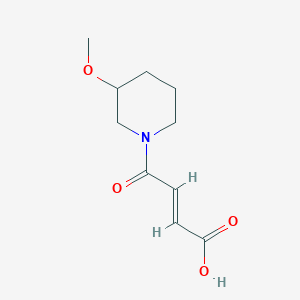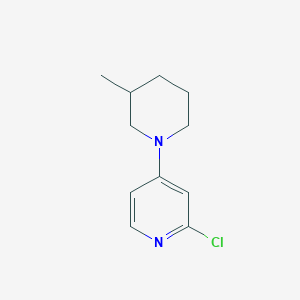![molecular formula C11H12O3S B1531749 {[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone CAS No. 1638544-13-4](/img/structure/B1531749.png)
{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone
Vue d'ensemble
Description
{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone is a useful research compound. Its molecular formula is C11H12O3S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Methods and Chemical Reactions
Kumar et al. (2014) developed an environmentally benign method for synthesizing a series of derivatives by reacting 4′-hydroxy-3′,5′-dinitro-substituted chalcones and alkaline H2O2, demonstrating simple reaction setups, mild conditions, and high yields. This method's advantage is the reusability of the catalyst without significant loss of activity (B. Kumar, N. Rathore, K. L. Ameta, 2014).
Çetinkaya et al. (2012) synthesized derivatives with bromine and evaluated their in vitro antioxidant activities. This study highlighted the compounds' potential as powerful antioxidants and radical scavengers, which can be promising for various applications including pharmacology (Yasin Çetinkaya, Hülya Göçer, A. Menzek, I. Gülçin, 2012).
Jung et al. (2000) focused on asymmetric synthesis of α-hydroxy esters, using chiral auxiliaries for bidentate chelation-controlled alkylation of glycolate enolate, indicating the significance of stereochemistry in synthetic chemistry (Junyang Jung, H. Ho, Hee-doo Kim, 2000).
Potential Applications
Largeron and Fleury (1998) described a one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, showcasing a strategy for developing compounds with potential anti-stress oxidative properties. This highlights the application of electrochemistry in synthesizing pharmacologically relevant molecules (M. Largeron, M. Fleury, 1998).
Magalhães et al. (2013) investigated the mechanisms underlying the cytotoxicity induced by phenstatin family compounds, finding that they inhibit tubulin polymerization, arrest cancer cells in the G2/M phase, and induce apoptosis. This underscores the therapeutic potential of these compounds in cancer treatment (H. I. Magalhães, D. V. Wilke, D. Bezerra, et al., 2013).
Fu et al. (2019) designed and synthesized aryl-naphthyl methanone derivatives, showing promising herbicidal activity. Molecular docking studies indicated that these compounds could bind well to the target enzyme HPPD, suggesting their potential as novel herbicides (Ying Fu, Kui Wang, Peng Wang, et al., 2019).
Propriétés
IUPAC Name |
S-[(3R,4R)-4-hydroxyoxolan-3-yl] benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c12-9-6-14-7-10(9)15-11(13)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDGBDXBFOEORJ-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SC(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SC(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


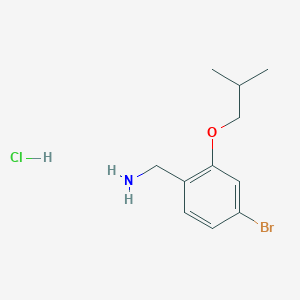
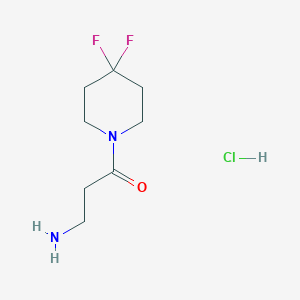
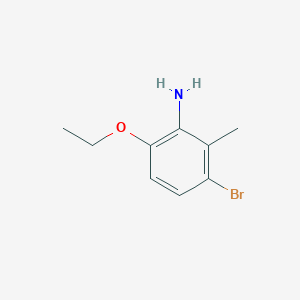
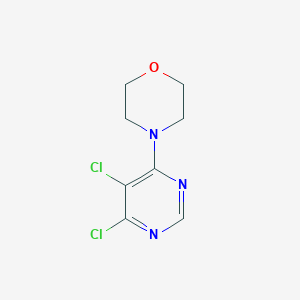
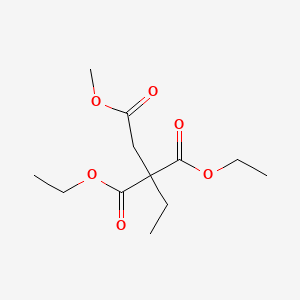
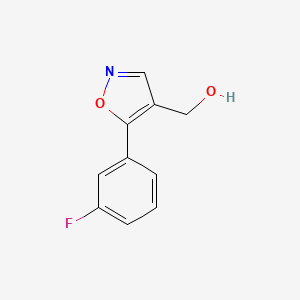

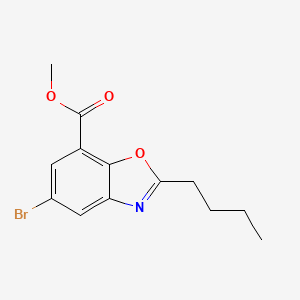

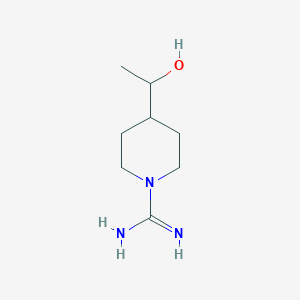
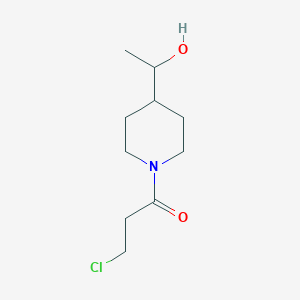
![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1531686.png)
